3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a complex organic compound featuring a unique combination of heterocyclic structures. This compound belongs to the class of oxadiazoles and triazoles, which are known for their diverse biological activities, including antimicrobial and antifungal properties. The presence of the piperidine moiety enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.
The synthesis and study of this compound are rooted in the exploration of heterocycles, particularly those containing nitrogen atoms which contribute to their biological activity. Recent literature emphasizes the significance of such compounds in developing new therapeutic agents, especially in combating drug-resistant pathogens .
This compound can be classified based on its structural components:
The synthesis of 3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves several key steps that include:
The synthetic pathway may require specific catalysts (e.g., palladium or copper) and controlled conditions (temperature, pressure) to optimize yields and purity. For example, palladium-catalyzed reactions are commonly employed due to their efficiency in forming carbon-nitrogen bonds .
Key structural data includes:
The compound can undergo various chemical reactions typical for heterocycles:
Reactions may require specific solvents and temperature conditions to achieve desired outcomes. For instance, reactions involving triazoles often benefit from polar protic solvents to stabilize intermediates .
The mechanism of action for compounds like 3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves:
Studies indicate that derivatives containing triazole and oxadiazole rings exhibit significant antimicrobial activity against various strains due to their ability to disrupt cellular functions .
The physical properties include:
Chemical properties involve:
Relevant data on stability and reactivity can be derived from experimental studies focusing on similar compounds .
The applications of 3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole are diverse:
This compound exemplifies the ongoing research into heterocyclic compounds as promising candidates for drug development due to their complex structures and biological activities .
Heterocyclic compounds constitute approximately 70% of clinically approved drugs, attributed to their structural diversity, favorable physicochemical properties, and ability to engage in targeted molecular interactions with biological macromolecules [1] [4]. Five-membered heterocycles with multiple heteroatoms—particularly 1,2,4-oxadiazoles, piperidines, and 1,2,3-triazoles—demonstrate exceptional versatility in drug design. These scaffolds serve as bioisosteres for carboxylic acids, amides, and esters, enhancing metabolic stability while maintaining binding affinity [1] [6]. The strategic fusion of these heterocycles within a single molecular architecture, exemplified by 3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole, enables multipharmacophore ligand design targeting complex disease pathways [3] [6].
1,2,4-Oxadiazole Core: This O- and N-containing heterocycle exhibits high dipole moment (~3.5 Debye), moderate aromaticity (resonance energy ~167 kJ/mol), and metabolic resistance to hydrolysis. The 3,5-disubstituted derivatives display remarkable stability under physiological conditions, serving as rigid spacers that orient pharmacophores optimally for target engagement [1] [5]. The methyl group at position 3 enhances lipophilicity (log P increase ~0.5–1 unit), facilitating blood-brain barrier penetration [6].
Piperidine Unit: As a saturated six-membered N-heterocycle, piperidine contributes essential conformational flexibility and basicity (pKa ~10–11). The sp³-hybridized carbon framework enables adaptable binding to protein cavities, while its protonatable nitrogen facilitates salt-bridge formation with aspartate/glutamate residues in biological targets [4] [6]. The 4-position substitution allows vectorial diversification toward complementary binding regions.
1,2,3-Triazole Linker: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), this 1,4-disubstituted triazole forms stable bioconjugates resistant to redox and hydrolytic degradation. It acts as a hydrogen bond acceptor (N2/N3 atoms) and dipole contributor, mediating crucial interactions with enzyme active sites [3] [6]. The triazole’s planar geometry bridges the oxadiazole and piperidine moieties without steric encumbrance.
Table 1: Key Physicochemical Properties of the Composite Molecule
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₄N₆O | Balanced carbon/heteroatom ratio for drug-likeness |
Molecular Weight | 246.28 g/mol | Compliant with Lipinski’s rules (<500 g/mol) |
Hydrogen Bond Acceptors | 6 | Facilitates target binding; near optimal range (5–10) |
Hydrogen Bond Donors | 1 (piperidine NH⁺) | Enables ionic interactions with biological targets |
Calculated log P (cLogP) | ~1.8 (estimated) | Favors membrane permeability and CNS penetration |
Topological Polar Surface Area | ~80 Ų | Supports oral bioavailability potential |
1,2,4-Oxadiazoles emerged in medicinal chemistry following Tiemann and Krüger’s 1884 synthesis, but gained significant traction after the 1960s with oxolamine’s development as a cough suppressant [1]. Contemporary drug discovery exploits this heterocycle’s bioisosteric versatility, evidenced by FDA-approved agents like ataluren (Duchenne muscular dystrophy) and pleconaril (antiviral) [1]. The integration of piperidine-triazole pharmacophores represents a post-2010 innovation, leveraging click chemistry for efficient modular assembly [3] [6]. Current research focuses on multitarget ligands for neurodegenerative and oncological disorders, with 3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole embodying this trend through its hybrid structure [6]. PubMed citations for "1,2,4-oxadiazole" have doubled since 2010, reflecting intensified investigation into complex hybrids like this triazole-oxadiazole-piperidine conjugate [1].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8